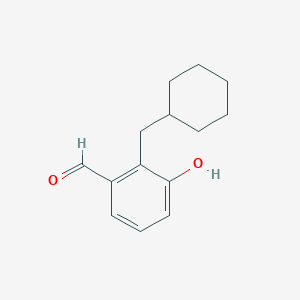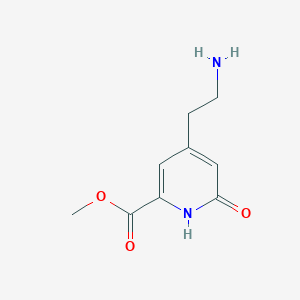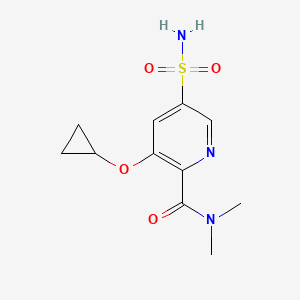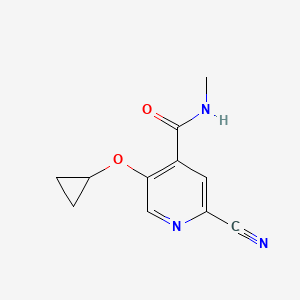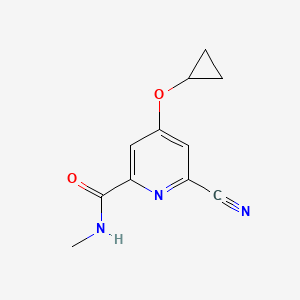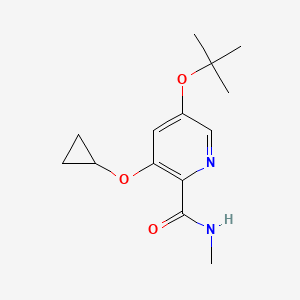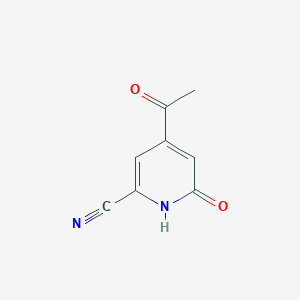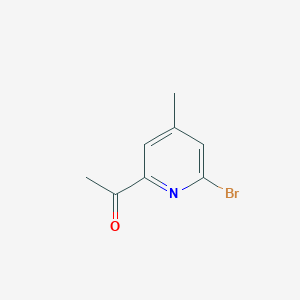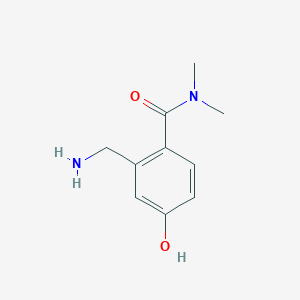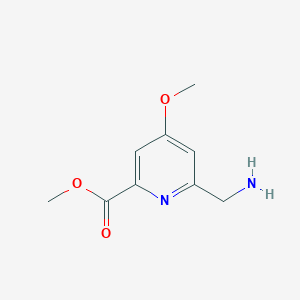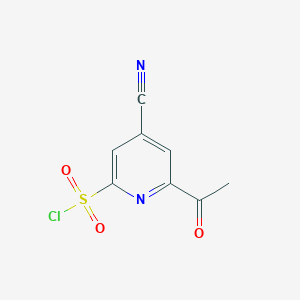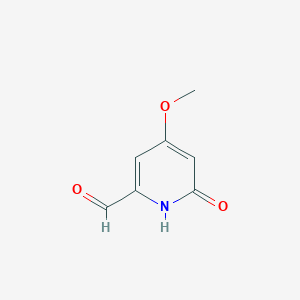
6-Hydroxy-4-methoxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-methoxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring both hydroxyl and methoxy functional groups, as well as an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the formylation of 6-hydroxy-4-methoxypyridine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: 6-Hydroxy-4-methoxypyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-methoxypyridine-2-methanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-4-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxyl, methoxy, and aldehyde groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxypyridine-2-carbaldehyde: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxy-2-methoxypyridine-6-carbaldehyde: Positional isomer with different reactivity and interaction profiles.
2-Hydroxy-6-methoxypyridine-4-carbaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness
6-Hydroxy-4-methoxypyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and application .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-methoxy-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-5(4-9)8-7(10)3-6/h2-4H,1H3,(H,8,10) |
Clé InChI |
OSGVNXRIEFLKKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)NC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


